2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, with the CAS number 2034335-54-9, is a synthetic compound notable for its potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 340.4 g/mol. The compound features a complex structure that includes a fluorophenoxy group and a pyrazole-pyridine moiety, which may contribute to its biological activity .
This compound is classified under organic compounds and is particularly relevant in the field of pharmaceutical research. It is often sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it for various research applications . The compound's unique structure suggests it may interact with biological systems in specific ways, making it a candidate for further investigation in drug development.
The synthesis of 2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, including the formation of key intermediates. While specific synthetic routes may vary, common methods include:
The molecular structure of 2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is characterized by:
The compound's InChI representation is: InChI=1S/C18H17FN4O2/c1-23-11-15(10-22-23)14-6-13(7-20-9-14)8-21-18(24)12-25-17-4-2-16(19)3-5-17/h2-7,9-11H,8,12H2,1H3,(H,21,24) .
The reactivity of 2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can be explored through various chemical reactions:
These reactions are critical for understanding the compound's stability and potential transformations in biological environments.
The compound's structure indicates potential activity against certain cancer cell lines due to its ability to modulate pathways related to cell proliferation and apoptosis. Further studies are needed to elucidate the precise mechanisms at play.
While comprehensive data on physical properties such as density or boiling point are not readily available for this compound, some known properties include:
The compound's solubility characteristics are likely influenced by its polar acetamide group and nonpolar aromatic rings, suggesting moderate solubility in organic solvents but limited solubility in water.
Given its structural complexity, detailed spectroscopic analysis (such as NMR or mass spectrometry) would be essential for confirming purity and structural integrity during synthesis .
2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4